molecular formula C18H20N2O4 B2566164 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene CAS No. 670269-96-2

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene

Cat. No. B2566164
CAS RN: 670269-96-2
M. Wt: 328.368
InChI Key: YSXQRWBKIRZZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene”, has been studied . The structure of these compounds is determined by single crystal X-ray diffraction and further characterized by spectroscopy . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C18H20N2O4. The structure is further confirmed by single crystal X-ray diffraction .

Scientific Research Applications

Silver Coordination Networks and Cages

The semi-rigid ligand 1,4-bis((3,5-dimethylisoxazol-4-yl)methyl)benzene, referred to as bisox, interacts with various silver(I) salts, leading to the formation of structures where the anions influence the overall architecture. Notably, the interaction with AgNO₃ and AgO₂CCF₃ results in anions coordinating to silver centers, forming helical silver-nitrate chains and sheets linked by bisox ligands. The compound exhibits triply-interpenetrated sheets with Borromean links, and rearrangement from cages to sheets is observed under certain conditions, indicating a versatile structural adaptability influenced by the choice of anion and recrystallization conditions (Burrows et al., 2011).

Solid-State Interconversion

The solid-state interconversion between cages and coordination networks through the conformational change of bisox showcases the dynamic nature of these structures. Upon heating under vacuum, the transformation involves a solid-state change in bisox ligands' conformation, indicating the potential for reversible and responsive materials based on such semi-rigid ligands (Burrows et al., 2010).

Photoluminescent Properties

The synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes and their high photoluminescence highlights the potential of such compounds in light-emitting applications. The significant bathochromic shift observed in crystalline solids compared to molecular solutions suggests the formation of excimers, which could be tailored for specific optical properties in devices (Lowe & Weder, 2002).

Conducting Polymers from Pyrrole

The synthesis of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene, and their subsequent electropolymerization to form conducting polymers, showcases the potential for creating stable, electrically conductive materials. The low oxidation potentials and resultant stability of these polymers indicate their applicability in electronic devices (Sotzing et al., 1996).

properties

IUPAC Name

4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenoxy]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-17(13(3)23-19-11)9-21-15-5-7-16(8-6-15)22-10-18-12(2)20-24-14(18)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXQRWBKIRZZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.